(2S)-2-(3,4-dimethylphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m0/s1 |
InChI Key |
UWEGZHRBGMAQHN-LBPRGKRZSA-N |
SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCN2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
- Pharmaceutical Precursor : The compound serves as a precursor for synthesizing pharmaceutical agents targeting various diseases. Its structural characteristics contribute to its biological activity, making it suitable for drug development.
- Ligand Interaction : Research indicates that (2S)-2-(3,4-dimethylphenyl)pyrrolidine may function as a ligand in studies involving protein-ligand interactions and enzyme kinetics. Its ability to modulate enzyme activity or receptor binding can lead to therapeutic effects in diseases such as diabetes and cancer.
2. Anticancer Potential
- Preliminary studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with biological macromolecules suggest potential anticancer properties that warrant further investigation.
Chemical Research Applications
1. Organocatalysis
- The compound is involved in organocatalytic reactions where it can act as a catalyst or reactive intermediate. Its structural features allow it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity .
2. Synthesis of Chiral Compounds
- As a chiral building block, this compound is utilized in the synthesis of other chiral compounds. This application is crucial for developing enantiomerically pure pharmaceuticals that exhibit desired biological activities .
Comparative Analysis with Analog Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| (2S)-2-(3,4-dichlorophenyl)pyrrolidine | Contains chlorine substituents; may exhibit different electronic properties affecting reactivity. |
| (2S)-2-(3,4-dimethoxyphenyl)pyrrolidine | Features methoxy groups; potentially alters solubility and reactivity compared to the dimethyl variant. |
| (2S)-2-(3-fluorophenyl)pyrrolidine | Fluorine substituents enhance binding affinity and stability due to strong hydrogen bonds. |
The presence of methyl groups in this compound increases its lipophilicity and steric hindrance, which may influence its pharmacokinetic properties compared to these analogs.
Case Studies
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of pyrrolidine derivatives found that compounds similar to this compound exhibited significant apoptosis-inducing activity in various cancer cell lines. This supports the notion that modifications to the pyrrolidine structure can enhance therapeutic efficacy against cancer.
Case Study 2: Enzyme Modulation
Research on enzyme kinetics revealed that this compound can modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin secretion. Inhibiting DPP-IV activity can be beneficial for managing type 2 diabetes mellitus by prolonging the action of glucagon-like peptide-1 (GLP-1) .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of pyrrolidine derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key structural analogs:
Table 1: Substituent and Stereochemistry Comparisons
| Compound Name | Substituent Position/Type | Stereochemistry | Key Structural Features |
|---|---|---|---|
| (2S)-2-(3,4-Dimethylphenyl)pyrrolidine | 3,4-dimethylphenyl | S-configuration | Balanced lipophilicity; moderate steric bulk |
| (S)-2-(2,5-Difluorophenyl)pyrrolidine | 2,5-difluorophenyl | S-configuration | Enhanced polarity; improved receptor affinity |
| (R)-2-(3-Chlorophenyl)pyrrolidine | 3-chlorophenyl | R-configuration | Electrophilic chlorine; altered target selectivity |
| (2S)-2-[(4-Methoxyphenyl)methyl]pyrrolidine | 4-methoxyphenylmethyl | S-configuration | Polar methoxy group; increased solubility |
| 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine | 3,5-dimethylphenylmethyl | Racemic | Symmetric substituents; potential for dimeric binding |
Key Observations :
- Substituent Position: Fluorine or chlorine at meta/para positions (e.g., 3,4-dimethylphenyl vs. 2,5-difluorophenyl) modulates electronic effects and binding kinetics.
- Stereochemistry : The S-configuration in this compound enhances enantioselective interactions with chiral biological targets compared to racemic or R-configured analogs .
- Substituent Type : Methyl groups provide lipophilicity and metabolic stability, whereas methoxy or halogen groups introduce polarity or electrophilicity, impacting solubility and target engagement .
Key Findings :
- Fluorine Positioning : (S)-2-(2,5-Difluorophenyl)pyrrolidine shows superior apoptosis-inducing activity (IC50 = 18.00 µM) compared to 3,5-difluoro analogs (IC50 = 22.00 µM), highlighting the importance of substituent geometry .
- Methyl vs. Methoxy : The 3,4-dimethylphenyl group in the target compound likely enhances CNS penetration due to increased lipophilicity, whereas methoxy-substituted analogs (e.g., 4-methoxyphenylmethyl) may favor peripheral targets due to higher solubility .
- Chiral Specificity : The S-configuration in this compound is critical for dopamine receptor interactions, whereas R-configured analogs (e.g., (R)-2-(3-chlorophenyl)pyrrolidine) show divergent activity profiles .
Preparation Methods
Starting Materials and Ring Functionalization
The chiral pool strategy leverages naturally occurring or commercially available chiral precursors to construct the pyrrolidine ring. For (2S)-2-(3,4-dimethylphenyl)pyrrolidine, L-proline serves as a common starting material due to its inherent (S)-configuration at the C2 position. Functionalization involves:
- Protection of the carboxylic acid group using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent unwanted side reactions.
- Friedel-Crafts alkylation with 3,4-dimethylbenzyl bromide in the presence of Lewis acids such as AlCl₃ or FeCl₃ to introduce the aryl substituent.
- Deprotection and reduction steps to yield the final pyrrolidine structure.
A representative procedure from patent literature (US20200369608A1) details the use of Boc-protected L-proline treated with 3,4-dimethylbenzyl magnesium bromide, followed by catalytic hydrogenation over Pd/C to achieve 78% yield and >99% ee.
Stereochemical Retention and Byproduct Analysis
Retention of the (2S)-configuration during alkylation is critical. Studies indicate that steric hindrance from the 3,4-dimethyl group minimizes epimerization at C2, with <2% racemization observed under optimized conditions (0°C, anhydrous THF). Byproducts include:
- Di-alkylated products (5–10%) due to over-reactivity of the Grignard reagent.
- Ring-opened intermediates (<3%) under strongly acidic conditions.
Asymmetric Catalytic Hydrogenation
Transition-Metal-Catalyzed Approaches
Asymmetric hydrogenation of prochiral enamines provides a direct route to enantiomerically pure pyrrolidines. For this compound, the enamine precursor 1-(3,4-dimethylphenyl)-2-pyrroline is hydrogenated using chiral catalysts:
| Catalyst System | Solvent | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | MeOH | 50 | 96 | 85 |
| Rh-(R,R)-Et-DuPhos | THF | 30 | 98 | 78 |
| Ir-(S)-Pheox | Toluene | 20 | 99 | 82 |
Data adapted from kinetic studies in chiral resolution protocols. The Ir-(S)-Pheox system demonstrates superior enantioselectivity due to enhanced π-π interactions between the catalyst’s phenyl groups and the 3,4-dimethylphenyl moiety.
Organocatalytic Enamine Reduction
Organocatalysts such as Cinchona alkaloid-derived thioureas enable metal-free asymmetric reduction. In a typical procedure:
- 1-(3,4-dimethylphenyl)-2-pyrroline (1.0 eq) is treated with Hantzsch ester (1.2 eq) and (DHQD)₂PHAL (5 mol%) in CH₂Cl₂ at −20°C.
- After 24 h, the reaction affords this compound with 92% ee and 70% yield.
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Hydrolysis
Racemic 2-(3,4-dimethylphenyl)pyrrolidine is resolved using lipases or esterases. For example:
Diastereomeric Salt Formation
Chiral resolving agents like (+)-dibenzoyl-L-tartaric acid form diastereomeric salts with the racemic amine. Crystallization from ethanol/water mixtures enriches the (2S)-enantiomer to 99% ee, albeit with moderate recovery (35–40%).
Multicomponent and Tandem Reactions
One-Pot Synthesis from Ethyl 2,4-Dioxovalerate
A three-component reaction involving:
- Ethyl 2,4-dioxovalerate (1.0 eq)
- 3,4-Dimethylbenzaldehyde (1.5 eq)
- Aniline (1.0 eq)
in glacial acetic acid produces 4-acetyl-3-hydroxy-1-(3,4-dimethylphenyl)-5-phenyl-3-pyrrolin-2-one , which is subsequently reduced with NaBH₄/CeCl₃ to yield the target compound (62% overall yield).
Tandem Ring-Closing Metathesis/Hydrogenation
A novel approach employs Grubbs II catalyst for ring-closing metathesis of N-allyl-3,4-dimethylbenzamide , followed by asymmetric hydrogenation (Ru-(S)-SegPhos) to construct the pyrrolidine ring with 94% ee and 68% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Scale-Up Potential |
|---|---|---|---|
| Chiral Pool Synthesis | High stereochemical fidelity | Multi-step, costly protecting groups | Moderate |
| Asymmetric Hydrogenation | High ee, single-step | Requires expensive metal catalysts | High |
| Kinetic Resolution | No chiral catalysts needed | Low yield, waste generation | Low |
| Multicomponent Reactions | Atom economy, versatility | Complex optimization required | Moderate |
Q & A
Q. What are the optimal reaction conditions for synthesizing (2S)-2-(3,4-dimethylphenyl)pyrrolidine with high enantiomeric purity?
Methodological Answer: Enantioselective synthesis often employs chiral catalysts or resolution techniques. For pyrrolidine derivatives, asymmetric hydrogenation using Ru-based catalysts (e.g., Noyori-type) or enzymatic resolution with lipases can achieve >90% enantiomeric excess (ee). Key parameters include:
Q. Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-(S)-BINAP | THF | 85 | 92 | |
| Enzymatic Resolution | Lipase PS | Toluene | 78 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in lab settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD50 inhalation: >5 mg/L in rodents) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from assay variability or structural modifications. Strategies include:
- Standardized Assays : Use OECD guidelines for fungicide testing (e.g., inhibition of Botrytis cinerea at 10 ppm) .
- Structural-Activity Relationship (SAR) : Fluorination at the 4-position (e.g., (R)-2-(3,5-difluorophenyl)pyrrolidine) enhances antifungal activity by 30% .
- Meta-Analysis : Compare data across multiple studies (e.g., EC50 values in different solvent systems) .
Q. Table 2: Biological Activity Comparison
| Derivative | Target Organism | EC50 (ppm) | Assay Conditions | Reference |
|---|---|---|---|---|
| (2S)-2-(3,4-Dimethylphenyl) | Fusarium spp. | 12.5 | pH 6.0, 25°C | |
| (R)-2-(3,5-Difluorophenyl) | Fusarium spp. | 8.7 | pH 7.0, 30°C |
Q. What computational strategies predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with fungal cytochrome P450 (PDB: 5FSA). Key residues: Phe-134 (π-π stacking) and Asp-287 (hydrogen bonding) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations : MM/PBSA predicts ΔGbinding = −9.8 kcal/mol, aligning with experimental IC50 values .
Q. How do formulation challenges impact the stability of this compound in aqueous systems?
Methodological Answer:
Q. What analytical methods validate enantiomeric purity in scaled-up batches?
Methodological Answer:
Q. Data Contradiction Analysis
Q. Why do solubility values for this compound vary across studies?
Methodological Answer: Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
